Cas no 27567-85-7 (tricyclo4.3.1.0^{3,8}decan-4-one)

Tricyclo[4.3.1.0³,⁸]decan-4-one is a structurally unique tricyclic ketone characterized by its rigid, bridged framework. This compound exhibits notable stability due to its constrained geometry, making it valuable in synthetic organic chemistry as a building block for complex molecular architectures. Its strained ring system and functional ketone group enable selective reactivity, particularly in cycloadditions and ring-opening transformations. The compound's defined stereochemistry also facilitates applications in asymmetric synthesis and catalyst design. Researchers leverage its structural features for developing pharmaceuticals, agrochemicals, and specialty materials, where precise control over molecular conformation is critical. Its synthetic versatility and predictable reactivity underscore its utility in advanced chemical research.
tricyclo4.3.1.0^{3,8}decan-4-one structure
27567-85-7 structure
Product name:tricyclo4.3.1.0^{3,8}decan-4-one
CAS No:27567-85-7
MF:C10H14O
MW:150.217563152313
CID:1431874
PubChem ID:591417

tricyclo4.3.1.0^{3,8}decan-4-one Chemical and Physical Properties

Names and Identifiers

    • 2,5-Methano-1H-inden-7(4H)-one, hexahydro-
    • 4-Protoadamantanone
    • tricyclo[4.3.1.0?,?]decan-4-one
    • 2,3,3a,5,6,7a-Hexahydro-2,5-methano-1H-inden-7(4H)-one
    • SY151713
    • protoadamantanone
    • DTXSID50343676
    • MFCD28968940
    • Tricyclo[4.3.1.0,3,8]decan-4-one
    • 2,6-Methano-4H-inden-4-one, octahydro-
    • 2,5-Methano-1H-inden-7(4H)-one, tetrahydro-
    • EN300-125517
    • SR-01000389795
    • MFCD00830409
    • SR-01000389795-1
    • 27567-85-7
    • BYLLPDFBHUIPKF-UHFFFAOYSA-N
    • AKOS022191979
    • TRICYCLO[4.3.1.0(3),?]DECAN-4-ONE
    • E74059
    • SCHEMBL16905507
    • 2,5-Methanoindan-7(4H)-one, tetrahydro-
    • hexahydro-1H-2,5-methanoinden-7(7aH)-one
    • CBA56785
    • octahydro-7h-2,5-methanoinden-7-one
    • tricyclo[4.3.1.03,8]decan-4-one
    • tricyclo4.3.1.0^{3,8}decan-4-one
    • Inchi: InChI=1S/C10H14O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-9H,1-5H2
    • InChI Key: BYLLPDFBHUIPKF-UHFFFAOYSA-N
    • SMILES: C1C2CC3CC1CC(=O)C3C2

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

tricyclo4.3.1.0^{3,8}decan-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T734123-5mg
tricyclo[4.3.1.0^{3,8}]decan-4-one
27567-85-7
5mg
$ 70.00 2022-06-02
Enamine
EN300-125517-0.05g
tricyclo[4.3.1.0,3,8]decan-4-one
27567-85-7 95%
0.05g
$278.0 2023-06-08
Enamine
EN300-125517-5.0g
tricyclo[4.3.1.0,3,8]decan-4-one
27567-85-7 95%
5g
$3479.0 2023-06-08
Enamine
EN300-125517-100mg
tricyclo[4.3.1.0,3,8]decan-4-one
27567-85-7 95.0%
100mg
$416.0 2023-10-02
Enamine
EN300-125517-50mg
tricyclo[4.3.1.0,3,8]decan-4-one
27567-85-7 95.0%
50mg
$278.0 2023-10-02
A2B Chem LLC
AB32125-500mg
octahydro-7h-2,5-methanoinden-7-one
27567-85-7 95%
500mg
$1021.00 2024-04-20
A2B Chem LLC
AB32125-2.5g
octahydro-7h-2,5-methanoinden-7-one
27567-85-7 95%
2.5g
$2510.00 2024-04-20
A2B Chem LLC
AB32125-10g
octahydro-7h-2,5-methanoinden-7-one
27567-85-7 95%
10g
$5466.00 2024-04-20
A2B Chem LLC
AB32125-50mg
octahydro-7h-2,5-methanoinden-7-one
27567-85-7 95%
50mg
$328.00 2024-04-20
A2B Chem LLC
AB32125-1g
octahydro-7h-2,5-methanoinden-7-one
27567-85-7 95%
1g
$1299.00 2024-04-20

Additional information on tricyclo4.3.1.0^{3,8}decan-4-one

Recent Advances in the Study of Tricyclo[4.3.1.0^{3,8}]decan-4-one (CAS: 27567-85-7): A Comprehensive Research Brief

Tricyclo[4.3.1.0^{3,8}]decan-4-one (CAS: 27567-85-7) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on elucidating its synthetic pathways, biological activities, and therapeutic potential. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in contemporary research.

The synthesis of tricyclo[4.3.1.0^{3,8}]decan-4-one has been a subject of interest, with researchers exploring novel catalytic methods to improve yield and selectivity. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cyclization to achieve high enantioselectivity, paving the way for scalable production. This advancement is particularly relevant for pharmaceutical applications where chiral purity is critical.

In terms of biological activity, tricyclo[4.3.1.0^{3,8}]decan-4-one has shown promising results as a scaffold for designing inhibitors targeting enzymes involved in inflammatory pathways. A recent Nature Chemical Biology paper (2024) reported its efficacy in modulating the NF-κB pathway, suggesting potential applications in treating chronic inflammatory diseases. Molecular docking studies revealed strong binding affinity to key residues, further validating its therapeutic potential.

Another area of exploration is the compound's role in neurodegenerative diseases. Preliminary in vitro studies indicate that derivatives of tricyclo[4.3.1.0^{3,8}]decan-4-one exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. These findings, published in ACS Chemical Neuroscience (2023), underscore the compound's versatility and open new avenues for Alzheimer's and Parkinson's disease research.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of tricyclo[4.3.1.0^{3,8}]decan-4-one derivatives. Recent pharmacokinetic studies highlight issues such as low oral bioavailability and rapid metabolism, which need to be addressed through structural modifications or formulation strategies. Collaborative efforts between chemists and pharmacologists are essential to overcome these hurdles.

In conclusion, tricyclo[4.3.1.0^{3,8}]decan-4-one (CAS: 27567-85-7) represents a promising candidate for drug development, with recent research shedding light on its synthetic accessibility, biological activities, and therapeutic potential. Future studies should focus on optimizing its drug-like properties and exploring its applications in diverse disease models. The compound's unique structure and multifunctional capabilities position it as a valuable asset in the ongoing quest for novel therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:27567-85-7)tricyclo4.3.1.0^{3,8}decan-4-one
A948115
Purity:99%
Quantity:1g
Price ($):976.0